molecular formula C15H14O3 B577732 3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid CAS No. 1215206-68-0

3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid

Cat. No.: B577732
CAS No.: 1215206-68-0
M. Wt: 242.274
InChI Key: RLWANJVPXRFRFT-UHFFFAOYSA-N
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Description

3’-Methoxy-2’-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O3. It is a derivative of biphenyl, featuring a methoxy group at the 3’ position, a methyl group at the 2’ position, and a carboxylic acid group at the 3 position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-2’-methylbiphenyl-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 2-methylphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 3-methoxybenzaldehyde and 2-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the biphenyl core.

    Oxidation: The resulting biphenyl intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group at the 3 position.

Industrial Production Methods

In an industrial setting, the production of 3’-Methoxy-2’-methylbiphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, with careful control of reaction conditions to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-2’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

    Oxidation Products: Introduction of additional carboxylic acid or ketone groups.

    Reduction Products: Formation of alcohols or alkanes.

    Substitution Products: Various substituted biphenyl derivatives.

Scientific Research Applications

3’-Methoxy-2’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Methoxy-2’-methylbiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-methylbenzoic acid: Lacks the biphenyl structure but has similar functional groups.

    2-Methoxy-3-methylbiphenyl: Similar biphenyl structure but different substitution pattern.

    3-Methoxy-4-methylbiphenyl-3-carboxylic acid: Similar structure with a different position of the methyl group.

Uniqueness

3’-Methoxy-2’-methylbiphenyl-3-carboxylic acid is unique due to its specific substitution pattern on the biphenyl core, which can influence its chemical reactivity and interactions. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific structural features are required.

Properties

IUPAC Name

3-(3-methoxy-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-13(7-4-8-14(10)18-2)11-5-3-6-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWANJVPXRFRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681792
Record name 3'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-68-0
Record name 3'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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